Paromamine
Übersicht
Beschreibung
Synthesis Analysis
Paromamine and its related compounds have been synthesized using modified methods, including the Konigs-Knorr reaction, which involves the condensation of certain glucopyranosyl bromides with derivatives of deoxystreptamine or streptamine. These syntheses yield products with defined configurations, as confirmed by PMR spectroscopy and other analytical methods (Hasegawa et al., 1972), (Umezawa, Miyazawa, & Tsuchiya, 1972), (Umezawa & Koto, 1966).
Molecular Structure Analysis
The molecular structure of paromamine has been extensively analyzed, particularly in the context of its role within various antibiotics. Hanessian et al. (2001) designed and synthesized C-5 functionalized analogs of paromamine, incorporating various groups, based on the NMR structure of the antibiotic paromomycin complexed with ribosomal RNA, highlighting the compound's structural significance in biological systems (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).
Chemical Reactions and Properties
Paromamine undergoes specific chemical reactions, such as 1,2-diol dehydration catalyzed by radical S-adenosyl-l-methionine (SAM) enzymes like AprD4, which is crucial for the biosynthesis of several aminoglycosides. This reaction involves complex mechanisms, including the formation of a ketyl radical intermediate (Yeh, Kim, & Liu, 2021).
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Engineered Microorganisms
Paromamine, a key intermediate in the biosynthesis of aminoglycosides, has been the focus of research in bioengineering. For example, Kurumbang, Liou, and Sohng (2010) developed an engineered Escherichia coli system for the heterologous production of paromamine (Kurumbang, Liou, & Sohng, 2010). Similarly, Nepal, Oh, and Sohng (2009) reported the production of paromamine in Streptomyces lividans TK24, using kanamycin biosynthetic genes from Streptomyces kanamyceticus ATCC12853 (Nepal, Oh, & Sohng, 2009).
RNA Target Recognition
Research by Simonsen et al. (2002) focused on the design and synthesis of RNA-targeted paromamine derivatives. They explored interactions with the shallow groove face of the decoding-site RNA, highlighting the pivotal role of the 6′-position in RNA target recognition (Simonsen et al., 2002).
Antibacterial Activity
Zimmermann et al. (2013) investigated the antibacterial activity of amphiphilic neamine derivatives, comparing them to paromamine homologues. Their study revealed crucial information for targeting bacterial membranes and optimizing antibacterial effects (Zimmermann et al., 2013).
Aminoglycoside Antibiotics Biosynthesis
Kudo and Eguchi (2016) provided insights into the biosynthetic machinery of aminoglycoside antibiotics, including paromamine. They detailed the common biosynthetic pathways and methods used for structural diversification of these antibiotics (Kudo & Eguchi, 2016).
Medicinal Chemistry and Drug Discovery
Hanessian et al. (2001) focused on the design, modeling, and synthesis of functionalized paromamine analogs for antibiotic applications, demonstrating the versatility of paromamine in medicinal chemistry (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).
Mechanistic Investigations
Yeh, Kim, and Liu (2021) conducted a mechanistic investigation of 1,2-diol dehydration of paromamine catalyzed by the radical S-adenosyl-l-methionine enzyme AprD4. This study contributes to the understanding of the chemical transformations involved in the biosynthesis of aminoglycosides (Yeh, Kim, & Liu, 2021).
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMDVGTXBPWIM-HKEUSBCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968057 | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paromamine | |
CAS RN |
534-47-4 | |
Record name | Paromamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOMYCIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK534PM7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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